molecular formula C22H17ClSi B14475441 Chloro(naphthalen-1-yl)diphenylsilane CAS No. 65787-77-1

Chloro(naphthalen-1-yl)diphenylsilane

Cat. No.: B14475441
CAS No.: 65787-77-1
M. Wt: 344.9 g/mol
InChI Key: FUDQQSIWYHCUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(naphthalen-1-yl)diphenylsilane is a chemical compound with the molecular formula C22H17ClSi. It is a silane derivative where a chlorine atom is bonded to a silicon atom, which is also bonded to a naphthalene ring and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(naphthalen-1-yl)diphenylsilane typically involves the reaction of naphthalene-1-boronic acid with chlorodiphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help in identifying the best catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Chloro(naphthalen-1-yl)diphenylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro(naphthalen-1-yl)diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.

    Industry: Used in the production of advanced materials such as polymers and coatings

Mechanism of Action

The mechanism by which Chloro(naphthalen-1-yl)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved in these interactions include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(diphenyl)methylsilane
  • Chloro(phenyl)dimethylsilane
  • Chloro(trimethyl)silane

Uniqueness

Chloro(naphthalen-1-yl)diphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of complex organosilicon molecules and advanced materials .

Properties

CAS No.

65787-77-1

Molecular Formula

C22H17ClSi

Molecular Weight

344.9 g/mol

IUPAC Name

chloro-naphthalen-1-yl-diphenylsilane

InChI

InChI=1S/C22H17ClSi/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H

InChI Key

FUDQQSIWYHCUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.